

# Dose-Response Analysis of Butyl Benzyl Phthalate in Rodent Models: A Comparative Guide

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## Compound of Interest

Compound Name: *Benzyl 2-Ethylhexyl Phthalate*

Cat. No.: *B032765*

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This guide provides an objective comparison of the dose-response relationships of butyl benzyl phthalate (BBP) observed in various rodent models, focusing on key toxicological endpoints including reproductive, developmental, and carcinogenic effects. The information is compiled from peer-reviewed studies and governmental toxicology reports to support risk assessment and inform future research.

## Key Findings Summary

Butyl benzyl phthalate has been shown to exert a range of toxic effects in rodent models, with the developing organism being particularly sensitive. The primary effects observed are reproductive and developmental toxicities, including alterations in anogenital distance, delayed puberty, and reproductive tract malformations. Carcinogenicity has been observed in rats, with an increased incidence of mononuclear cell leukemia in females and pancreatic and urinary bladder tumors. The mechanisms of BBP toxicity are linked to its endocrine-disrupting properties, including interactions with the aryl hydrocarbon receptor (AhR) and estrogen receptor (ER).

## Reproductive and Developmental Toxicity

Two-generation reproductive toxicity studies in rats are critical for assessing the potential effects of BBP on fertility and development. Below is a summary of key studies and their findings.

## **Data Presentation: Two-Generation Reproductive Toxicity Studies of BBP in Rats**

Study	Species/Strain	Dose Levels (mg/kg/day)	Key Findings	NOAEL/LOAEL (mg/kg/day)
Tyl et al. (2004) <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>	CD Rats	0, 50, 250, 750 (in diet)	Reduced anogenital distance (AGD) in F1 and F2 males at $\geq 250$ mg/kg/day. Delayed puberty in F1 males and females at 750 mg/kg/day. Male reproductive system malformations at 750 mg/kg/day.	Parental Systemic and Reproductive NOAEL: 250. Offspring Toxicity NOAEL: 50.
Aso et al. (2005) <a href="#">[4]</a> <a href="#">[5]</a>	Crj:CD(SD)IGS Rats	0, 100, 200, 400 (gavage)	Decreased anogenital distance in F2 males at $\geq 100$ mg/kg/day. Atrophy of testicular seminiferous tubules in F1 at $\geq 100$ mg/kg/day. Reduced fertility index in F1 at 400 mg/kg/day.	Parental and Offspring NOAEL: <100.
Nagao et al. (2000)	Sprague-Dawley Rats	0, 20, 100, 500 (gavage)	Decreased serum testosterone in F1 males at 500 mg/kg/day. Delayed preputial	Reproductive NOAEL: 20.

separation in F1  
males at 500  
mg/kg/day.

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## Experimental Protocols: Two-Generation Reproductive Toxicity Study (Tyl et al., 2004)

- Test Substance: Butyl benzyl phthalate (BBP)
- Animal Model: 30 male and 30 female CD rats per dose group.
- Administration Route: Dietary, ad libitum.
- Dosage: 0, 750, 3750, and 11,250 ppm (equivalent to approximately 0, 50, 250, and 750 mg/kg/day).
- Study Design: F0 generation was exposed for 10 weeks prior to mating. Exposure continued through mating, gestation, and lactation. The F1 generation was selected from the offspring and, after weaning, was exposed to the same dietary concentrations for 10 weeks prior to mating to produce the F2 generation.
- Endpoints Evaluated:
  - Parental (F0 and F1): Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), organ weights, and histopathology.
  - Offspring (F1 and F2): Viability, sex ratio, anogenital distance, body weight, developmental landmarks (e.g., pubertal onset), and gross and histopathological examination of reproductive organs.

## Developmental Toxicity

Developmental toxicity studies assess the adverse effects on the developing organism resulting from exposure of the parental generation.

## Data Presentation: Developmental Toxicity of BBP in Rats

Study	Species/Strain	Dose Levels (mg/kg/day)	Exposure Period	Key Findings	NOAEL/LOAEL (mg/kg/day)
Piersma et al. (2000)[6]	Rat	270 - 2100 (gavage)	Gestation Day 5-16 or 5-20	Increased resorptions, reduced fetal weight, skeletal anomalies, retarded testicular descent.	NOAEL: 350
Field et al. (1989)[7]	CD (Sprague-Dawley) Rats	0, 420, 1100, 1640 (dietary)	Gestation Day 6-15	Increased fetal variations at $\geq 1100$ mg/kg/day. Teratogenicity at 1640 mg/kg/day.	Developmental NOAEL: 420
Ema et al. (1992)[7][8]	Wistar Rats	0, 500, 750, 1000 (gavage)	Gestation Day 7-15	Reduced fetal weight, cleft palate, fused ribs, and dilated renal pelves at $\geq 750$ mg/kg/day.	Developmental NOAEL: 500

## Carcinogenicity

Long-term carcinogenicity bioassays have been conducted to evaluate the tumor-promoting potential of BBP.

## Data Presentation: Carcinogenicity of BBP in Rodents

Study	Species/Strain	Dose Levels (ppm in feed)	Duration	Key Findings
NTP TR-213 (1982)[9]	F344/N Rats	Female: 0, 6000, 12000	103 weeks	Increased incidence of mononuclear cell leukemia in high-dose females.
NTP TR-213 (1982)[9]	B6C3F1 Mice	Male & Female: 0, 6000, 12000	103 weeks	No evidence of carcinogenicity.
NTP TR-458 (1997)	F344 Rats	Female: 0, 3000, 6000, 12000	2 years	Increased incidence of pancreatic acinar cell adenomas and urinary bladder transitional epithelial papillomas in high-dose females.

## Experimental Protocols: NTP Carcinogenesis Bioassay (NTP TR-213)

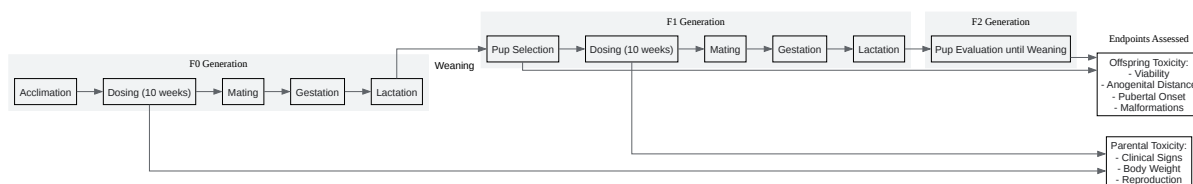
- Test Substance: Butyl benzyl phthalate (BBP)
- Animal Model: 50 male and 50 female F344/N rats and B6C3F1 mice per dose group.
- Administration Route: In feed.
- Dosage: 0, 6,000, or 12,000 ppm.
- Duration: 103 weeks.

- Endpoints Evaluated: Survival, body weight, clinical observations, and complete histopathological examination of all major tissues and organs.

## Molecular Signaling Pathways

The toxic effects of BBP are, in part, mediated by its interaction with cellular signaling pathways, primarily as an endocrine disruptor.

## Experimental Workflow for a Two-Generation Reproductive Toxicity Study



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